molecular formula C20H15Cl2N3OS2 B2419924 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-37-7

6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No. B2419924
CAS RN: 338976-37-7
M. Wt: 448.38
InChI Key: WLWXWUHKOMNEJP-FOKLQQMPSA-N
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Description

This compound, also known as CITCO, is a cell-permeable imidazothiazole compound . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular formula of this compound is C19H12Cl3N3OS, and it has a molecular weight of 436.74 . The InChI code for this compound is 1S/C19H12Cl3N3OS/c20-14-4-2-13 (3-5-14)18-17 (25-7-8-27-19 (25)24-18)10-23-26-11-12-1-6-15 (21)16 (22)9-12/h1-10H,11H2/b23-10+ .


Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO but insoluble in water . It should be stored in a desiccated condition at -20°C .

Scientific Research Applications

Stereoisomerization in Human Constitutive Androstane Receptor Agonists

CITCO, a variant of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, is a human constitutive androstane receptor (hCAR) agonist. This receptor is a crucial hepatic xenobiotic sensor protein with emerging therapeutic applications. Studies on the E- and Z-isomers of CITCO, which undergo stereoisomerization, reveal potential for enhancing therapeutic efficiency due to the interaction of both isomers with hCAR (Diethelm-Varela et al., 2020).

Electrophilic Substitution in Imidazo[2,1-b]thiazoles

Research on imidazo[2,1-b]thiazoles, including derivatives with a benzylsulfanyl substituent at position 6, has explored electrophilic substitution at position 5. This study offers insights into the chemical behavior and potential applications of these compounds in various fields, such as medicinal chemistry (O'daly et al., 1991).

Synthesis of Benzo[4,5]Imidazo[2,1-b]-Pyrimido[5,4-f][1,3,4]Thiadiazepines

In a related study, researchers synthesized novel heterocyclic systems including benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines. These compounds, including derivatives of the chemical , exhibited anti-HIV activity, highlighting their potential in pharmaceutical applications (Brukštus et al., 2000).

Synthesis and Crystal Structure Analysis

The crystal and molecular structure of related imidazo[2,1-b][1,3,4]thiadiazole derivatives has been analyzed, providing a foundation for understanding the physical and chemical properties of these compounds, which could be crucial for their application in various scientific fields (Banu et al., 2010).

Herbicidal Activity

A series of imidazo[2,1-b]thiazole derivatives, including benzylsulfanyl variants, have been tested as potential herbicides. This study indicates the potential agricultural applications of these compounds, especially in paddy field treatment, sand, and water culture (Andreani et al., 1991).

Antioxidant Studies

Research into benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, related to the chemical , has revealed their potential as antioxidants. This property could be significant for their use in pharmaceuticals or as dietary supplements (Nikhila et al., 2020).

Mechanism of Action

This compound acts as a constitutive androstane receptor (CAR) agonist . It displays over 100-fold selectivity over PXR receptors and has no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

The safety information available indicates that this compound is potentially harmful. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-1-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS2/c21-16-7-6-15(10-17(16)22)12-26-23-11-18-19(24-20-25(18)8-9-27-20)28-13-14-4-2-1-3-5-14/h1-11H,12-13H2/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWXWUHKOMNEJP-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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